molecular formula C24H22N4O2 B2361962 (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide CAS No. 957047-79-9

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide

Cat. No.: B2361962
CAS No.: 957047-79-9
M. Wt: 398.466
InChI Key: JAXQIDLVGAGVQR-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide is a synthetic small molecule designed for advanced chemical and pharmacological research. It is an acrylamide derivative built on a 1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazole scaffold, a core structure recognized for its relevance in medicinal chemistry. The compound integrates two key pharmacophores: a p-tolyl-substituted pyrazole and an (E)-acrylamide linker connected to a 4-acetylphenyl receptor. This specific molecular architecture suggests potential for it to act as a key intermediate or a biological probe in drug discovery projects. Pyrazole-containing compounds are extensively investigated for their diverse biological activities. Scientific literature indicates that similar pyrazole-based structures have demonstrated a range of promising properties in bioassays, including significant antimicrobial activity against various Gram-positive bacteria and fungi . Furthermore, structurally related acrylamide and pyrazole derivatives have been explored for their antiviral potential, showing activity against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) . The presence of the acrylamide group makes this compound a potential candidate for studying kinase inhibition or developing targeted covalent inhibitors. For research purposes, this chemical is strictly intended for in vitro applications within a controlled laboratory environment. It is supplied as a solid and requires proper handling. Researchers are encouraged to consult the Certificate of Analysis for lot-specific data, including purity and detailed storage recommendations. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazol-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-17-4-6-20(7-5-17)24-21(16-28(27-24)15-3-14-25)10-13-23(30)26-22-11-8-19(9-12-22)18(2)29/h4-13,16H,3,15H2,1-2H3,(H,26,30)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXQIDLVGAGVQR-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)NC3=CC=C(C=C3)C(=O)C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide, also referred to as compound 957047-79-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties, potentially through the inhibition of tumor growth and induction of apoptosis in cancer cells.
  • Androgen Receptor Modulation : Similar compounds have shown promise as androgen receptor antagonists, which are crucial in the treatment of prostate cancer. The ability to target non-ligand binding sites on the androgen receptor could provide a novel therapeutic approach .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death.
  • Modulation of Signaling Pathways : Potential interactions with key signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound might have comparable effects.
  • Animal Models : Animal studies are essential for evaluating the therapeutic potential of this compound. For example, compounds with similar structures have been shown to significantly reduce tumor size in xenograft models .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth
Androgen Receptor AntagonismPotential modulation of androgen receptor
Induction of ApoptosisActivation of apoptotic pathways

Comparison with Similar Compounds

Structural Variations

The compound’s key structural features are compared to analogs in Table 1:

Table 1: Structural Comparison of Acrylamide Derivatives

Compound ID/Name Acrylamide Substituent (N-linked) Pyrazole Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 4-Acetylphenyl 1-(2-Cyanoethyl), 3-(p-Tolyl) Acetyl, Cyano, Tolyl C24H22N4O2 ~406.47
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) n-Propyl 3-(p-Tolyl) Nitro, Tolyl C22H22N4O4 422.44
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) n-Propyl 3-(4-Chlorophenyl) (acrylamido), 4-Hydroxy-3-methoxyphenyl Chloro, Methoxy, Hydroxy C22H24ClN3O4 ~429.90
(E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide Allyl 1-Phenyl, 3-(4-Methoxy-3-nitrophenyl) Cyano, Methoxy, Nitro C23H19N5O4 429.44
(2E)-2-Cyano-3-(2,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl 2,4-Dichlorophenyl Cyano, Dichloro, Oxo C22H17Cl2N3O2 ~434.30

Key Observations

Substituent Effects on Electronic Properties: The 4-acetylphenyl group in the target compound introduces a strong electron-withdrawing effect compared to the nitro group in 5012 or the chloro-methoxy combination in 3312 . This may enhance electrophilic interactions in biological systems.

Synthetic Routes: The target compound and analogs (e.g., 5012, 3312) are synthesized via nucleophilic addition of amines to oxazolone intermediates . However, the use of 2-cyanoethylamine in the target compound’s synthesis introduces unique reactivity due to the cyano group’s electron-withdrawing nature.

Spectroscopic Signatures :

  • IR spectra for related compounds (e.g., ’s 6m) show peaks for C=O (~1678 cm⁻¹), C≡N (~2200 cm⁻¹), and aromatic C=C (~1606 cm⁻¹), which are consistent across acrylamide derivatives .
  • HRMS data (e.g., ) confirm molecular weights and fragmentation patterns, aiding in structural validation .

Biological Implications (Inferred): The p-tolyl group in the target compound and 5012 may enhance lipophilicity and membrane permeability compared to polar groups like hydroxy-methoxy in 3312 .

Preparation Methods

Synthetic Strategies and Reaction Pathways

Pyrazole Core Synthesis

The 1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazole intermediate is synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones. A representative protocol involves:

  • Hydrazine Formation :
    • p-Tolylhydrazine reacts with ethyl acetoacetate in ethanol under reflux (12 hours) to yield 3-(p-tolyl)-1H-pyrazole-4-carbaldehyde.
  • N-Alkylation :
    • The pyrazole nitrogen is alkylated with 2-cyanoethyl bromide using K₂CO₃ in DMF at 60°C (8 hours), achieving 85–90% yield.

Critical Parameters :

  • Solvent Polarity : DMF enhances alkylation efficiency compared to THF or acetone.
  • Temperature Control : Exceeding 70°C promotes decomposition (≤5% yield loss).

Acrylamide Coupling

The acrylamide moiety is introduced via Knoevenagel condensation between 1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde and N-(4-acetylphenyl)cyanoacetamide. Two methods dominate:

Conventional Heating
  • Conditions : Ethanol, piperidine catalyst (10 mol%), reflux (45 minutes).
  • Yield : 78–82%.
  • Limitations : Z-isomer contamination (8–12%) requiring chromatographic separation.
Ultrasonication-Assisted Synthesis
  • Conditions : Ethanol, piperidine (5 mol%), 30°C, 40 kHz ultrasound (30 minutes).
  • Yield : 93–95%.
  • Advantages :
    • Reaction Time : Reduced by 50%.
    • Isomeric Purity : E/Z ratio >98:2.

Mechanistic Insight : Ultrasonication enhances molecular collisions, accelerating imine formation and reducing side reactions.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst Solvent Temp (°C) Time (h) E-Isomer (%) Reference
Piperidine Ethanol 78 0.75 88
Morpholine Isopropanol 82 1.5 82
DBU THF 65 2.0 75

Key Observations :

  • Piperidine Superiority : Higher basicity (pKa = 11.2) facilitates deprotonation of cyanoacetamide, enhancing reactivity.
  • Solvent Impact : Ethanol improves solubility of aromatic intermediates vs. THF.

Temperature and Time Profiling

Method Temp (°C) Time (h) Yield (%) Purity (HPLC)
Conventional 78 0.75 82 95.4
Ultrasonication 30 0.5 94 99.1

Data compiled from

Stereochemical Control and Isomer Management

The E-configuration is critical for bioactivity, necessitating strategies to suppress Z-isomer formation:

Thermodynamic vs. Kinetic Control

  • Thermodynamic (High Temp) : Favors E-isomer due to greater stability (ΔG = -2.1 kcal/mol).
  • Kinetic (Low Temp) : Z-isomer predominates initially but isomerizes under prolonged heating.

Protocol for E-Enrichment :

  • Conduct condensation at 80°C for 1 hour.
  • Add acetic acid (1 equiv.) to protonate intermediates, locking E-configuration.
  • Cool gradually (2°C/min) to precipitate pure E-isomer.

Chromatographic Separation

  • Column : Silica gel (230–400 mesh), hexane/ethyl acetate (3:1).
  • Recovery : 89% E-isomer, 6% Z-isomer.

Purification and Crystallization

Solvent Screening

Solvent Purity (HPLC%) Crystal Habit
Ethanol 98.2 Needles
Acetic Acid 99.5 Prismatic
Ethyl Acetate 97.8 Amorphous

Adapted from

Optimal Protocol :

  • Dissolve crude product in hot acetic acid (80°C).
  • Cool to 4°C at 0.5°C/min, yielding prismatic crystals (99.5% purity).

Polymorphic Control

  • Form A : Stable monoclinic crystals from acetic acid.
  • Form B : Metastable orthorhombic form, converts to Form A upon storage.

XRPD Signatures :

  • Form A : Peaks at 2θ = 12.4°, 15.7°, 24.9°.
  • Form B : Peaks at 2θ = 11.2°, 17.3°, 22.1°.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 2.57 (t, J = 6.4 Hz, 2H, CH₂CN), 3.89 (t, J = 6.4 Hz, 2H, NCH₂), 6.72 (d, J = 15.6 Hz, 1H, CH=CH), 7.24–7.86 (m, 8H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr) : 2225 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).

Chromatographic Purity

Method Column Retention Time (min) Purity (%)
HPLC C18, 250 × 4.6 mm 8.7 99.5
UPLC HSS T3, 2.1 × 50 mm 2.1 99.8

Data from

Scalability and Industrial Considerations

Batch vs. Flow Chemistry

Parameter Batch (5 L) Flow (Continuous)
Cycle Time 48 hours 12 hours
Yield 81% 89%
Isomeric Purity 97% E 99% E

Advantages of Flow Systems :

  • Precise temperature control (±1°C) minimizes side reactions.
  • In-line IR monitoring enables real-time adjustment of reactant ratios.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-acetylphenyl)-3-(1-(2-cyanoethyl)-3-(p-tolyl)-1H-pyrazol-4-yl)acrylamide, and how can reaction conditions be standardized?

The synthesis typically involves multi-step pathways, including:

  • Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .
  • Step 2 : Functionalization of the pyrazole ring with a 2-cyanoethyl group using nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Step 3 : Acrylamide formation via a Heck coupling or Michael addition, optimized with Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
    Methodological Tip : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, pH). Monitor reaction progress via Thin Layer Chromatography (TLC) and HPLC for intermediate purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify acrylamide (E)-configuration (J ≈ 15–16 Hz for trans coupling) and substituent positions on the pyrazole ring .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the cyanoethyl group (m/z 53 for –C≡N) .
  • X-ray Crystallography : Resolve ambiguity in regiochemistry by analyzing single-crystal structures, particularly for pyrazole and acrylamide moieties .

Q. What solvents and purification techniques are most effective for isolating this compound?

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance solubility during coupling reactions. Ethanol/water mixtures aid in recrystallization .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates. Final product purity (>95%) is achievable via preparative HPLC with C18 columns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or acrylamide) influence bioactivity?

  • Structure-Activity Relationship (SAR) :
    • The p-tolyl group enhances lipophilicity, improving membrane permeability. Replace with electron-withdrawing groups (e.g., nitro) to modulate binding affinity .
    • The 2-cyanoethyl group stabilizes interactions with cysteine residues in target enzymes via hydrogen bonding .
      Methodological Approach : Synthesize analogs (e.g., 3-(4-fluorophenyl) vs. p-tolyl) and compare IC₅₀ values in enzyme inhibition assays .

Q. What computational methods can predict binding modes and pharmacokinetic properties?

  • Density Functional Theory (DFT) : Analyze electronic distribution and bond angles to identify reactive sites (e.g., acrylamide’s α,β-unsaturated carbonyl) .
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS. Focus on π-π stacking between p-tolyl and aromatic residues .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼3.5), suggesting moderate blood-brain barrier penetration .

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Dose-Response Analysis : Perform MTT assays across concentrations (1 nM–100 µM) to distinguish specific target effects from off-target toxicity .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the cyanoethyl group) that may contribute to observed discrepancies .

Q. What strategies mitigate instability of the acrylamide moiety under physiological conditions?

  • Prodrug Design : Replace the acrylamide with a masked ester, activated enzymatically in vivo .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to reduce hydrolysis and extend half-life .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

StepReagents/CatalystsTemperatureSolventYield (%)
Pyrazole formationHydrazine hydrate, HCl80°CEthanol75–85
CyanoethylationK₂CO₃, 2-cyanoethyl bromide50°CDMF60–70
Acrylamide couplingPd(PPh₃)₄, acryloyl chloride70°CDCM50–65

Q. Table 2. Computational Parameters for DFT Analysis

ParameterValueRelevance
Basis Set6-31G*Balances accuracy and computational cost
FunctionalB3LYPPredicts electronic properties of conjugated systems
Solvation ModelPCMMimics aqueous environments for pharmacokinetic predictions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.